3-Chloroprop-2-en-1-amine
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Overview
Description
3-Chloroprop-2-en-1-amine is an organic compound with the molecular formula C₃H₆ClN. It is a chlorinated amine with an allylic structure, characterized by a chlorine atom attached to the second carbon of a propene chain, and an amine group attached to the first carbon. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroprop-2-en-1-amine can be synthesized through several methods. One common approach involves the allylation of amines with commercially available 1,3-dichloropropene isomers. This process typically requires the use of a base to deprotonate the amine, followed by nucleophilic substitution with 1,3-dichloropropene .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Grignard reagents. The iron-catalyzed cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines is a well-established method . This method allows for the production of both trans- and cis-allylamines, which are valuable intermediates in various chemical processes.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroprop-2-en-1-amine undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as a hydroxyl group, to form prop-2-en-1-ol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, depending on the reagents used.
Major Products Formed:
Nucleophilic Substitution: Prop-2-en-1-ol is a major product formed when the chlorine atom is replaced by a hydroxyl group.
Oxidation and Reduction: The specific products depend on the nature of the oxidizing or reducing agents used.
Scientific Research Applications
3-Chloroprop-2-en-1-amine has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloroprop-2-en-1-amine involves its reactivity as an allylic amine. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack . Additionally, the compound can participate in oxidation and reduction reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
3-Chloroprop-1-ene: Another chlorinated propene, but with the chlorine atom attached to the first carbon.
Prop-2-en-1-amine: An allylic amine without the chlorine atom.
Comparison: 3-Chloroprop-2-en-1-amine is unique due to the presence of both an allylic structure and a chlorine atom. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Compared to 3-chloroprop-1-ene, this compound offers additional functionality due to the amine group, which can participate in a wider range of chemical reactions. Similarly, prop-2-en-1-amine lacks the chlorine atom, resulting in different reactivity and applications .
Biological Activity
3-Chloroprop-2-en-1-amine, also known as allylchloramine, is an organic compound characterized by its unique structural features, including a chlorine atom attached to a propene chain and an amine group. This configuration contributes to its notable reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula C₃H₇ClN and is often encountered in its hydrochloride form. The presence of both a chlorine atom and an amine group allows for diverse interactions through nucleophilic substitution mechanisms. This compound is synthesized through various methods, which can be scaled for industrial production, making it readily available for research and application in various fields.
The biological activity of this compound primarily stems from its ability to engage in nucleophilic substitution reactions. The chlorine atom can be replaced by nucleophiles, allowing the compound to interact with various biological targets, including enzymes and receptors. This reactivity suggests potential applications in medicinal chemistry and drug development.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has indicated that this compound may interact with specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit certain enzymes, leading to altered metabolic processes. Further investigation into the specific enzyme interactions of this compound is necessary to elucidate its potential therapeutic roles.
- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. These studies typically involve evaluating cell viability following exposure to different concentrations of the compound. Preliminary results indicate that at certain concentrations, this compound exhibits cytotoxic properties, suggesting further exploration into its potential as an anticancer agent.
- Radical Initiation Reactions : The compound has been studied for its role in radical initiation reactions, particularly in hydrosilylation processes. Research indicates that it can participate in radical chain reactions under specific conditions, yielding various products with potential applications in organic synthesis .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Chloropropylamine hydrochloride | C₃H₈ClN | Lacks the double bond in the propene chain |
2-Chloroethylamine hydrochloride | C₂H₅ClN | Contains a shorter carbon chain and different chlorination site |
3-Bromoprop-2-en-1-amine | C₃H₇BrN | Bromine instead of chlorine |
The structural configuration of this compound enhances its reactivity compared to these similar compounds, which may lead to different biological activities and applications.
Future Directions
Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets could reveal new therapeutic pathways.
- In Vivo Studies : Transitioning from in vitro assessments to animal models will provide insights into the pharmacokinetics and pharmacodynamics of this compound.
- Therapeutic Applications : Exploring its potential as an anticancer agent or as part of drug formulations targeting specific diseases could open new avenues for treatment options.
Properties
Molecular Formula |
C3H6ClN |
---|---|
Molecular Weight |
91.54 g/mol |
IUPAC Name |
(E)-3-chloroprop-2-en-1-amine |
InChI |
InChI=1S/C3H6ClN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+ |
InChI Key |
ZOGFQDXLOXDFHI-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/Cl)N |
Canonical SMILES |
C(C=CCl)N |
Origin of Product |
United States |
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